Product packaging for N-allyl-4-sec-butoxybenzamide(Cat. No.:)

N-allyl-4-sec-butoxybenzamide

Cat. No.: B268260
M. Wt: 233.31 g/mol
InChI Key: AOPYGQPHDZLHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-sec-butoxybenzamide is a synthetic benzamide derivative intended for research and development purposes exclusively. As part of the benzamide class, which includes compounds with diverse biological activities, this chemical serves as a valuable intermediate for medicinal chemistry and drug discovery projects . Its structure, featuring an allyl group and a sec-butoxy chain, makes it a versatile building block for synthesizing more complex molecules or for studying structure-activity relationships (SAR) . Researchers may explore its potential application in developing novel therapeutic agents, given that related benzamide compounds have been investigated as modulators of biological targets; for instance, some N-allyl-N-benzamide structures have been studied for their interaction with enzymes like prothrombin . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO2 B268260 N-allyl-4-sec-butoxybenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

4-butan-2-yloxy-N-prop-2-enylbenzamide

InChI

InChI=1S/C14H19NO2/c1-4-10-15-14(16)12-6-8-13(9-7-12)17-11(3)5-2/h4,6-9,11H,1,5,10H2,2-3H3,(H,15,16)

InChI Key

AOPYGQPHDZLHIS-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NCC=C

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NCC=C

Origin of Product

United States

Theoretical and Computational Chemistry

Quantitative Structure-Property Relationships (QSPR)

QSPR studies are instrumental in establishing a correlation between the chemical structure of a molecule and its physicochemical properties. researchgate.net For N-allyl-4-sec-butoxybenzamide, these models can predict its reactivity and stability based on its unique structural features.

The reactivity and stability of this compound can be estimated by calculating various molecular descriptors using methods like Density Functional Theory (DFT). mdpi.com Key indicators such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. sci-hub.se

For this compound, the electron-donating nature of the 4-sec-butoxy group is expected to raise the HOMO energy level, potentially increasing its reactivity towards electrophiles. libretexts.org Conversely, the electron-withdrawing character of the amide group influences the LUMO energy. Computational models predict these values, along with other global reactivity descriptors like chemical hardness, softness, and electronegativity, to provide a comprehensive reactivity profile. mdpi.com

Table 1: Predicted Reactivity Descriptors for this compound This table presents hypothetical, yet plausible, data based on typical values for similar benzamide (B126) derivatives calculated using DFT methods.

DescriptorPredicted ValueSignificance
EHOMO-6.5 eVElectron-donating ability
ELUMO-1.2 eVElectron-accepting ability
Energy Gap (ΔE)5.3 eVChemical stability and reactivity
Chemical Hardness (η)2.65 eVResistance to change in electron configuration
Electronegativity (χ)3.85 eVPower to attract electrons

The N-allyl group introduces flexibility and can influence the conformation of the amide linkage. The steric bulk of both the allyl and sec-butoxy groups can cause deviations from planarity in the benzamide structure, which in turn affects conjugation and electronic properties. nih.gov Computational studies on similar aromatic amides have shown that such steric hindrance can alter bond lengths, bond angles, and dihedral angles, thereby modifying the molecule's three-dimensional shape and interaction potential. balikesir.edu.tr For instance, steric hindrance can prevent the amide moiety from being coplanar with the benzene (B151609) ring, which would weaken the intramolecular hydrogen bond between the amide and adjacent groups. nih.gov

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent. rsc.orgrsc.org

In solution, this compound is not a static entity but exists as an ensemble of interconverting conformers. MD simulations can track the time-evolution of its structure, revealing preferred conformations. Key to its flexibility are the rotatable bonds: the C-N bond of the amide, the N-C bond of the allyl group, and the C-O and C-C bonds within the sec-butoxy group.

The rotation around the amide C-N bond is typically restricted due to its partial double-bond character, leading to distinct cis and trans conformers, with the trans form generally being more stable. rsc.org The flexibility of the allyl and sec-butoxy chains allows them to adopt various spatial arrangements, which can be characterized by monitoring the dihedral angles along these chains. These conformational changes are crucial as they can expose or shield different parts of the molecule, influencing its ability to interact with other molecules.

The interaction between this compound (solute) and the surrounding solvent molecules is critical in determining its structural and dynamic properties. The nature of the solvent (e.g., polar protic, polar aprotic, or nonpolar) dictates the types of interactions that dominate.

In polar solvents like water or ethanol, the amide group of the solute can act as both a hydrogen bond donor (N-H) and acceptor (C=O). acs.org The sec-butoxy group's oxygen atom can also act as a hydrogen bond acceptor. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs) and hydrogen bond lifetimes. nih.gov Studies on similar amide-containing molecules show that strong solute-solvent hydrogen bonds can induce significant local ordering of the solvent molecules. nih.govchemrxiv.org This solvent structuring, in turn, influences the conformational equilibrium of the solute by stabilizing certain conformers over others. For example, polar solvents can stabilize more extended conformations by solvating the polar amide group effectively. In contrast, in nonpolar solvents, intramolecular interactions might become more favorable, potentially leading to more compact or folded structures. nih.gov

Structure Activity Relationships Sar and Molecular Design Principles for N Allyl 4 Sec Butoxybenzamide Scaffolds

Systematic Modification of the N-Allyl Substituent

The amide N-substituent plays a pivotal role in defining the interaction profile of benzamide (B126) derivatives. Modifications to the N-allyl group can significantly alter a compound's potency, selectivity, and pharmacokinetic properties by influencing factors such as steric hindrance, electronic character, and conformational flexibility.

Impact of Alkene Isomerism and Alkyl Chain Length on Molecular Interactions

The geometry of the alkene within the allyl group and the length of the N-alkyl chain are critical determinants of molecular interactions. Studies on related N-substituted benzamides have shown that even subtle changes can lead to significant differences in biological activity. For instance, the orientation of the allyl group can affect how the molecule fits into a binding pocket. nih.gov

The length of an N-alkyl chain directly influences the lipophilicity and steric profile of the molecule. In a series of bis-benzamides designed as inhibitors of the androgen receptor–coactivator interaction, variations in N-terminal alkyl groups had a dramatic effect on activity. While specific data on N-allyl vs. longer or shorter chains on this particular scaffold is limited, research on related systems underscores the importance of optimizing chain length to balance hydrophobic interactions and avoid steric clashes within the receptor. mdpi.com

Interactive Table: Effect of N-Alkyl Substituent on Biological Activity (Illustrative) This table illustrates the principle based on related benzamide series, as direct data for N-allyl-4-sec-butoxybenzamide analogs is not available.

N-SubstituentRelative LipophilicityPotential for Steric HindrancePredicted Interaction Type
MethylLowLowMinimal hydrophobic interaction
EthylMediumLow-MediumModerate hydrophobic interaction
Allyl Medium Medium Potential for π-π or π-alkyl stacking
PropylMedium-HighMediumIncreased hydrophobic interaction
ButylHighHighSignificant hydrophobic interaction, potential for steric clash

Role of Steric Bulk and Electronic Nature of the N-Substituent

The steric bulk of the N-substituent is a crucial factor. In studies of inhibitors for sirtuin type 2 (SIRT2), increasing the steric hindrance of the N-substituent on the amide moiety led to lower potencies. nih.gov This suggests that for a given target, there is often an optimal size for the N-substituent to ensure a snug fit in the binding site. The allyl group, with its planar double bond, presents a moderate and specific steric profile.

The electronic nature of the substituent also modulates activity. While a simple alkyl or allyl group is relatively neutral, the introduction of electron-withdrawing or electron-donating groups can alter the partial charge on the amide nitrogen and influence hydrogen bonding capabilities or other electrostatic interactions. researchgate.net For example, replacing a simple alkyl with a more complex group containing heteroatoms can introduce new hydrogen bond donor or acceptor sites, fundamentally changing the interaction profile. mdpi.com

Investigation of the 4-Position sec-Butoxy Substituent

The substituent at the 4-position of the benzamide's phenyl ring is critical for anchoring the molecule in a binding pocket and can be fine-tuned to improve affinity and selectivity.

Effects of Alkoxy Chain Branching and Stereochemistry on Molecular Recognition

The sec-butoxy group is a chiral, branched alkoxy substituent. Its size, shape, and stereochemistry are key to molecular recognition. Studies on various benzamide series have consistently shown that the nature of the alkoxy side chain profoundly impacts biological activity. For instance, in a study of bis-benzamides, a library of compounds was created with various alkyl side chains, including n-propyl, isopropyl, n-butyl, isobutyl, and sec-butyl groups. mdpi.com The results indicated that specific branched isomers, like isobutyl and sec-butyl, could lead to highly potent compounds, highlighting the receptor's sensitivity to the precise shape of the substituent. mdpi.com

Stereochemistry within the alkoxy group can be a deciding factor for potency. In one study on tris-benzamides, a trans-4-phenylcyclohexyl group at the C-terminus resulted in a 12-fold increase in potency compared to its cis-isomer, which saw a 19-fold decrease. nih.gov This demonstrates that the specific 3D arrangement of atoms is critical for optimal interaction with the target protein. nih.gov The (R) and (S)-enantiomers of sec-butoxybenzamide would be expected to exhibit different biological activities due to the distinct spatial positioning of the ethyl and methyl groups.

Interactive Table: Impact of 4-Position Alkoxy Group on Activity (Illustrative) This table is based on general principles observed in related benzamide structures.

4-Position SubstituentBranchingChiralityPredicted Effect on Binding
MethoxyNoneAchiralMinimal steric influence
EthoxyNoneAchiralIncreased hydrophobic interaction
IsopropoxyBranchedAchiralFills larger hydrophobic pockets
sec-Butoxy Branched Chiral Potential for stereospecific interactions
tert-ButoxyHighly BranchedAchiralMay introduce significant steric bulk

Electronic and Lipophilic Contributions of Aromatic Substituents

Substituents on the aromatic ring influence the molecule's electronic properties (electron-donating or electron-withdrawing) and lipophilicity (hydrophobicity). An alkoxy group like sec-butoxy is generally considered electron-donating through resonance and contributes significantly to the molecule's lipophilicity. This increased hydrophobicity can enhance binding to nonpolar pockets within a receptor and may improve membrane permeability.

In the design of inhibitors for various targets, the electronic nature of the 4-position substituent has been shown to be critical. For example, in a series of benzamides targeting β-tubulin, a 4-chloro-3-nitro substitution pattern was found to be highly effective, with the electron-withdrawing properties being key to the proposed mechanism of action. acs.org Conversely, for other targets, electron-donating groups like alkoxy substituents are preferred to enhance binding. The lipophilic character, often quantified by the partition coefficient (logP), is a parameter that medicinal chemists frequently optimize to achieve a balance between target affinity and desirable pharmacokinetic properties. rsc.org

Amide Core Modifications and Their Consequences on Interaction Profiles

The central amide bond (-CO-NH-) is a fundamental structural feature of the scaffold. It is a rigid, planar unit that acts as a key hydrogen bond donor (the N-H group) and acceptor (the C=O group). Modifications to this core can have profound consequences on the molecule's conformation and its ability to form crucial interactions with a biological target.

Replacing the amide bond with a bioisostere, such as a thioamide, urea (B33335), or reversed amide, can alter the hydrogen bonding pattern, rotational barriers, and metabolic stability. For instance, replacing the amide linker in a series of N-benzoyl-2-hydroxybenzamides with a urea linker was explored to understand its importance for biological activity. nih.gov Introducing a double bond to replace the carbonyl group in a series of anticancer agents was also investigated, leading to changes in molecular geometry and potency. nih.gov

Such modifications can disrupt or enhance key interactions. The amide N-H proton is often essential for forming a hydrogen bond with a backbone carbonyl or an acidic residue in the protein target. Removing this capability by N-methylation or replacing the amide core entirely can lead to a complete loss of activity, confirming the importance of this interaction. nih.govrsc.org Conversely, if the amide carbonyl is the critical interaction point, modifications to the N-H side might be tolerated or even beneficial. These changes highlight the delicate balance of forces at the molecule-target interface and the central role of the amide core in establishing the interaction profile. mdpi.com

Conformational Rigidity vs. Flexibility of the Amide Linkage

The amide bond is a cornerstone of peptide and protein structure and a frequent motif in drug molecules, including this compound. Its unique electronic properties impart a significant degree of conformational rigidity. Due to the delocalization of the nitrogen atom's lone pair of electrons, the C-N amide bond possesses partial double-bond character. nih.gov This restricts rotation, resulting in a planar geometry for the amide group. nih.gov

This planarity allows the amide to exist as two distinct conformational isomers: cis and trans. In the vast majority of cases, the trans conformation is energetically favored to minimize steric hindrance between the substituents on the α-carbons. nih.gov This inherent rigidity can be advantageous in drug design, as pre-organizing a ligand into its bioactive conformation can reduce the entropic penalty upon binding to a target, potentially increasing affinity. researchgate.net

Table 1: Conformational Properties and Design Considerations of the Amide Linkage
PropertyDescriptionImplication for this compound
Planarity The amide group (O=C-N-H) is planar due to the partial double-bond character of the C-N bond. nih.govReduces the number of accessible conformations, providing a rigid scaffold for substituent orientation.
Isomerism Can exist as cis or trans isomers. The trans form is generally more stable due to lower steric clash. nih.govThe molecule likely adopts a predominantly trans-amide conformation, influencing its overall shape.
Hydrogen Bonding The amide N-H group is a hydrogen bond donor (HBD), and the carbonyl oxygen is a hydrogen bond acceptor (HBA). nih.govEnables critical hydrogen bonding interactions within a biological target's binding site.
Rigidity vs. Flexibility A balance is crucial. Rigidity can enhance binding affinity, while flexibility is important for absorption and fitting into a binding pocket. researchgate.netnumberanalytics.comThe rigid amide core combined with flexible allyl and sec-butoxy side chains must be optimized for desired activity.

Influence of Substituents on the Benzoic Acid Moiety

Substituents on the phenyl ring of the benzoic acid moiety can profoundly alter the molecule's physicochemical properties, particularly its electronic distribution and acidity (pKa). libretexts.orgresearchgate.net These changes are critical as they can affect how the molecule interacts with its biological target and its pharmacokinetic properties, such as membrane permeability. nih.gov

The effect of a substituent is largely determined by its electron-donating or electron-withdrawing nature, an effect quantified by the Hammett constant (σ). scienceforecastoa.compharmdbm.com

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, pull electron density from the aromatic ring. This stabilizes the negative charge of the carboxylate anion that forms upon dissociation, thereby increasing the acidity of the parent benzoic acid (resulting in a lower pKa). libretexts.orgpharmdbm.com

Electron-Donating Groups (EDGs) , such as alkyl (-R) or alkoxy (-OR) groups, push electron density into the ring. This destabilizes the carboxylate anion, making the parent acid less acidic (resulting in a higher pKa). libretexts.orgpharmdbm.com

In this compound, the sec-butoxy group is located at the para position (position 4) of the phenyl ring. The oxygen atom of the alkoxy group acts as an electron-donating group through resonance, which would be expected to increase the pKa of the corresponding benzoic acid compared to the unsubstituted form. scienceforecastoa.com This electronic influence modulates the strength of potential ionic or hydrogen-bonding interactions at the target site.

Table 2: Influence of Representative para-Substituents on the Acidity of Benzoic Acid
Substituent (X)Hammett Constant (σp)EffectExample pKa of p-X-benzoic acid
-H (Unsubstituted)0.00Reference4.20
-CH₃ (Methyl)-0.17Electron-Donating4.34 libretexts.org
-OCH₃ (Methoxy)-0.27Electron-Donating4.47 scienceforecastoa.com
-Cl (Chloro)+0.23Electron-Withdrawing3.98 nih.gov
-NO₂ (Nitro)+0.78Strongly Electron-Withdrawing3.44 libretexts.org

Stereochemical Discrimination in Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of drug action. Since biological systems—including enzymes, receptors, and nucleic acids—are themselves chiral, they can differentiate between the stereoisomers of a chiral drug molecule. nih.govmdpi.com Enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) of a compound can exhibit markedly different pharmacological, metabolic, and toxicological profiles. nih.gov

The this compound molecule possesses a stereogenic center in the sec-butoxy group. This means the compound can exist as a pair of enantiomers, (R)-N-allyl-4-sec-butoxybenzamide and (S)-N-allyl-4-sec-butoxybenzamide. When these enantiomers interact with a chiral biological target, they form transient diastereomeric complexes that have different energies and interaction profiles, leading to stereoselective binding and activity. chalmers.senih.gov

Principles of Enantiomeric and Diastereomeric Recognition at Binding Sites

The ability of a biological target to distinguish between enantiomers is known as chiral or enantiomeric recognition. The most widely accepted framework for this phenomenon is the three-point interaction model . rsc.orgrsc.org This model posits that for effective discrimination, at least three distinct points of interaction must occur between the chiral selector (the receptor) and the chiral ligand. acs.org One enantiomer can achieve this tripartite attachment, while its mirror image cannot do so simultaneously without steric clashes or unfavorable alignments. rsc.org These interactions can be a combination of attractive forces (e.g., hydrogen bonds, ionic bonds, π-π stacking, hydrophobic interactions) and repulsive forces (e.g., steric hindrance). acs.org

Diastereomeric recognition follows similar principles but applies to the interaction between two chiral entities. chalmers.se When the (R) or (S) enantiomer of this compound binds to a chiral receptor, the resulting receptor-ligand complexes—[(Receptor)-(R)-Ligand] and [(Receptor)-(S)-Ligand]—are diastereomers. These diastereomeric complexes have different physicochemical properties, including dissociation constants (Kd), which translates to different binding affinities and, consequently, different biological responses. acs.org Factors such as steric crowding between neighboring bound ligands on a receptor surface can further amplify these diastereomeric effects. acs.orgchalmers.se

Table 3: Key Principles of Stereochemical Recognition
PrincipleDescriptionRelevance to this compound
Chiral Environment Biological targets like enzymes and receptors are inherently chiral, composed of L-amino acids. mdpi.comThe chiral nature of biological targets provides the basis for discriminating between the (R) and (S) enantiomers of the compound.
Three-Point Interaction Model Requires at least three points of attachment between a chiral ligand and a chiral receptor for enantiomeric discrimination. rsc.orgrsc.orgThe differential binding affinity of the enantiomers will depend on their ability to form a stable three-point interaction with the binding site.
Diastereomeric Complexes The interaction of each enantiomer with a chiral receptor forms two different diastereomeric complexes with distinct energies and stabilities. chalmers.seThe difference in stability between the [(Receptor)-(R)-Ligand] and [(Receptor)-(S)-Ligand] complexes determines the enantioselectivity of binding.
Interaction Types Recognition involves a combination of attractive (H-bonds, electrostatic) and repulsive (steric) forces. acs.orgThe spatial arrangement of the allyl and sec-butoxy groups will dictate the specific attractive and repulsive interactions for each enantiomer.

Design Strategies for Stereoselective Molecular Interactions

To harness the benefits of stereoselectivity, medicinal chemists employ various strategies to either synthesize a single desired stereoisomer or to design molecules that interact in a highly stereospecific manner. ijfans.org Key strategies include:

Substrate Control: Utilizing existing stereocenters within a molecule to direct the stereochemical outcome of subsequent reaction steps. numberanalytics.com

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to guide a reaction towards the formation of a specific diastereomer, after which the auxiliary is removed. numberanalytics.com

Asymmetric Catalysis: Using small amounts of a chiral catalyst (e.g., a chiral metal complex or an organocatalyst) to favor the formation of one enantiomer over the other. numberanalytics.comrsc.org This is a highly efficient and widely used method.

Structural Modification: Altering the steric and electronic properties of the substrate to enhance the energy difference between the diastereomeric transition states, thus favoring one stereochemical pathway. numberanalytics.com This can involve introducing bulky groups to create steric hindrance that blocks one approach to a reactive center. rsc.org

Development of Predictive Models for Molecular Design

Modern drug discovery heavily relies on computational methods to predict the properties of molecules before their synthesis, saving significant time and resources. For scaffolds like this compound, these predictive models are invaluable for guiding molecular design. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the physicochemical properties of a series of compounds with their biological activities. mdpi.comnih.gov By building a QSAR model for a set of benzamide analogues, one could predict the activity of new, unsynthesized compounds. The model would use calculated molecular descriptors representing properties like:

Electronic effects: Hammett constants (σ)

Hydrophobicity: LogP

Steric properties: Molar refractivity or steric parameters

Topological indices: Descriptors of molecular shape and branching

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. pensoft.netresearchgate.net For this compound, docking its (R) and (S) enantiomers into a target's active site could reveal differences in their binding modes, interaction energies, and hydrogen bond patterns, helping to explain any observed enantioselectivity. mdpi.com

Molecular Dynamics (MD) Simulations provide insight into the movement and conformational flexibility of the ligand-receptor complex over time. pensoft.net MD simulations can assess the stability of the docked poses, confirm key binding interactions, and provide a more dynamic picture of how the flexibility of the N-allyl and sec-butoxy groups contributes to the binding event. pensoft.net These in silico tools, often used in combination, create a powerful platform for designing novel benzamide derivatives with potentially enhanced potency and selectivity. nih.gov

Advanced Applications in Chemical Sciences

Role as Chemical Probes for Mechanistic Organic Chemistry

The N-allylbenzamide framework is a valuable tool for chemists studying reaction mechanisms, particularly those involving radical intermediates and complex rearrangements. The allyl group's reactivity allows it to participate in a range of transformations, providing insights into reaction pathways.

Research on N-allylbenzamide derivatives has been instrumental in developing and understanding various synthetic methodologies. For instance, an electrochemical radical Truce-Smiles rearrangement of N-allylbenzamides has been documented. This reaction is triggered by the radical fluoromethylation of the alkene, leading to a selective 1,4-aryl migration and providing a direct route to fluoro derivatives of the β-arylethylamine pharmacophore. researchgate.net Such studies are crucial for understanding the intricacies of radical-mediated bond-forming events.

Furthermore, N-allylbenzamides serve as key substrates in cascade reactions. An oxidative reaction for synthesizing 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones from N-allylbenzamide derivatives has been developed. beilstein-journals.org This process involves a sequence of alkylation and intramolecular cyclization, where the substituent on the C–C double bond plays a critical role in the reaction's success. beilstein-journals.org Similarly, metal-free, hydroxyalkylation-initiated radical cyclization of N-allylbenzamide with alcohols yields 4-hydroxyalkyl-substituted 3,4-dihydroisoquinolin-1(2H)-ones, highlighting the utility of these compounds in probing cascade reaction mechanisms. beilstein-journals.org

The enantioselective oxidative cyclization of N-allyl carboxamides using chiral hypervalent iodine catalysts to produce oxazolines is another area of intense mechanistic investigation. researchgate.net These studies delve into the nature of the iodine(III) species generated, the activation of the alkene, and the subsequent intramolecular nucleophilic attack by the amide oxygen.

Utility in Supramolecular Chemistry and Self-Assembly Processes

The alkoxybenzamide moiety is a powerful directing group in supramolecular chemistry, facilitating the self-assembly of molecules into well-defined, functional nanostructures. The combination of hydrogen bonding from the amide group and van der Waals or π–π stacking interactions from the aromatic and alkoxy parts allows for the creation of complex architectures.

For example, peripheral tri-alkoxybenzamide fragments have been attached to perylenediimides (PDIs) to control their supramolecular polymerization. ucm.esrsc.org These benzamide (B126) units can induce the formation of metastable monomeric species, which then allows for kinetic control over the self-assembly process, leading to H-type aggregates through a cooperative mechanism. ucm.esrsc.org The solvent and the specific structure of the alkoxybenzamide units can significantly influence the energy landscape of self-assembly, enabling the formation of distinct morphological structures from a single monomer. researchgate.netrsc.orgnih.gov

In the field of organogels, a tris(alkoxy)benzamide unit attached to a push-pull azobenzene (B91143) structure has been shown to be a potent organogelator. rsc.org The self-assembly process is driven by a combination of intermolecular hydrogen bonds from the amide and π–π interactions, demonstrating the crucial role of the benzamide group in forming the gel network. rsc.org The ability to form such ordered structures is fundamental to creating new materials with tailored properties.

Integration into Advanced Materials and Polymer Synthesis (e.g., as Monomers, Modifiers)

Both N-allyl and alkoxybenzamide functionalities have been incorporated into polymers to create advanced materials with specific properties. The allyl group provides a site for polymerization or post-polymerization modification, while the alkoxybenzamide unit can impart properties such as thermal stability, liquid crystallinity, and enhanced solubility.

N-allylbenzamide has been used in copolymerization with acrylamide (B121943) to synthesize novel water-soluble associative polymers. researchgate.net These copolymers have shown potential for applications such as enhanced oil recovery due to their improved salt and temperature tolerance. researchgate.net The allyl group in these polymers serves as a versatile handle for further functionalization, allowing for the tuning of the material's properties. nih.gov

Alkoxybenzamide units are also key components in the synthesis of high-performance polymers. For instance, high molecular weight poly(p-benzamide)s have been synthesized from the polymerization of aromatic para-amino acid ester derivatives. acs.org These polymers are known for their rigidity and thermal stability. Additionally, liquid crystalline polyacrylates have been prepared using monomers containing 4-alkoxybenzamide structural units, indicating their utility in creating ordered polymeric materials. dtic.mil The benzyloxy group, a related alkoxy functionality, is also found in compounds used in material science. evitachem.com

Precursors for the Synthesis of Complex Organic Molecules

The N-allylbenzamide scaffold is a versatile starting point for the synthesis of a wide array of complex organic molecules, particularly nitrogen-containing heterocycles. The combination of the nucleophilic amide and the reactive allyl group allows for various cyclization strategies.

Palladium-catalyzed cyclization of N-(2-allylphenyl) benzamide has been developed as an efficient method for synthesizing substituted N-benzoylindoles. nih.govresearchgate.net This C–H functionalization reaction demonstrates high selectivity and has been applied to the synthesis of a key intermediate for the anti-inflammatory drug indomethacin. nih.gov

N-allylbenzamides are also precursors to various isoquinoline (B145761) derivatives. As previously mentioned, cascade reactions involving N-allylbenzamides can lead to dihydroisoquinolin-1(2H)-ones and isoquinoline-1,3(2H,4H)-diones. beilstein-journals.org Furthermore, N-allyl-ynamides, which can be derived from N-allyl-amines, undergo intramolecular carbolithiation to form polysubstituted 1,4-dihydropyridines and pyridines, which are important heterocyclic cores in medicinal chemistry. researchgate.netbeilstein-journals.org

The isomerization of N-allyl amides, including N-allylbenzamide, can produce geometrically defined enamides, which are valuable building blocks in organic synthesis. nih.gov These enamides are used in a variety of transformations, including asymmetric hydrogenations and cycloadditions. nih.gov

Interactive Data Table: Applications of N-Allylbenzamide and Alkoxybenzamide Analogs

Structural Motif Application Area Specific Example of Use Resulting Product/System Reference(s)
N-AllylbenzamideMechanistic ChemistryElectrochemical Truce-Smiles RearrangementFluoro-derivatives of β-arylethylamine researchgate.net
N-AllylbenzamidePrecursor for SynthesisCascade AlkylarylationDihydroisoquinolin-1(2H)-ones beilstein-journals.org
N-AllylbenzamidePolymer SynthesisCopolymerization with AcrylamideWater-soluble associative polymers researchgate.net
AlkoxybenzamideSupramolecular ChemistryPeripheral groups on PerylenediimidesKinetically controlled supramolecular copolymers ucm.esrsc.org
AlkoxybenzamideMaterials ScienceMonomers for PolymerizationLiquid Crystalline Polyacrylates dtic.mil
N-AllylbenzamidePrecursor for SynthesisPalladium-Catalyzed CyclizationSubstituted N-Benzoylindoles nih.govresearchgate.net

Conclusion and Future Research Directions

Synthesis of Current Understanding on N-allyl-4-sec-butoxybenzamide

A review of available chemical literature indicates that dedicated studies on this compound are sparse. However, its synthesis can be logically inferred from established methods for the preparation of N-substituted benzamides. The most probable synthetic route involves the acylation of allylamine (B125299) with 4-sec-butoxybenzoyl chloride. This reaction is a standard method for forming amide bonds.

The precursor, 4-sec-butoxybenzoic acid, is accessible and can be synthesized from starting materials such as ethylparaben (B1671687) and (±)-2-bromobutane. chemicalbook.com The conversion of this carboxylic acid to the corresponding acyl chloride can be achieved using standard reagents like thionyl chloride or oxalyl chloride. Subsequent reaction with allylamine, likely in the presence of a base to neutralize the hydrochloric acid byproduct, would yield the target compound, this compound.

Table 1: General Properties of this compound (Predicted)

PropertyValueSource
Molecular FormulaC14H19NO2Calculated
Molecular Weight233.31 g/mol Calculated
IUPAC NameN-(prop-2-en-1-yl)-4-(butan-2-yloxy)benzamideNomenclature Rule
LogP (Predicted)3.5 - 4.5Estimation based on structure
Hydrogen Bond Donors1Calculated
Hydrogen Bond Acceptors2Calculated

Identification of Open Questions and Research Gaps

The primary research gap concerning this compound is the near-complete absence of published experimental data. Key questions that remain unanswered include:

Detailed Physicochemical Properties: There is no available data on its melting point, boiling point, solubility in various solvents, or spectroscopic characteristics (NMR, IR, Mass Spectrometry).

Biological Activity: The biological effects of this compound have not been investigated. Its structural similarity to other biologically active benzamides suggests it could be a candidate for screening in various assays, but no such studies have been published.

Pharmacokinetics and Metabolism: Without any biological studies, there is no information on how this compound would be absorbed, distributed, metabolized, and excreted in a biological system. The presence of the allyl and sec-butoxy groups suggests potential sites for metabolic modification.

Material Properties: The potential for the allyl group to undergo polymerization has not been explored. This leaves open the question of whether this compound could serve as a monomer for novel polymers with specific properties conferred by the sec-butoxybenzamide moiety.

Crystal Structure: The solid-state structure of this compound has not been determined, which would provide valuable information about its intermolecular interactions.

Prospective Avenues for Future Investigations in Benzamide (B126) Chemistry

The study of this compound and related compounds presents several promising avenues for future research in the broader field of benzamide chemistry.

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